![molecular formula C22H18N6O3S B14971298 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B14971298.png)
2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
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Overview
Description
2-{[5-(1-Benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and triazole intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the triazole and benzodiazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1-Benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: The benzofuran and triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the triazole ring can yield amines.
Scientific Research Applications
2-{[5-(1-Benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran and triazole rings may interact with specific binding sites, while the sulfanyl and benzodiazole groups could modulate the compound’s overall activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(1-Benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide
- **2-{[5-(1-Benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide
Uniqueness
The uniqueness of 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide lies in its combination of benzofuran, triazole, and benzodiazole rings, which confer specific chemical and biological properties. This makes it distinct from other compounds with similar structures but different functional groups or ring systems.
Properties
Molecular Formula |
C22H18N6O3S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C22H18N6O3S/c1-2-9-28-20(18-10-13-5-3-4-6-17(13)31-18)26-27-22(28)32-12-19(29)23-14-7-8-15-16(11-14)25-21(30)24-15/h2-8,10-11H,1,9,12H2,(H,23,29)(H2,24,25,30) |
InChI Key |
VDBOUHFWGDKDMM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)NC(=O)N3)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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